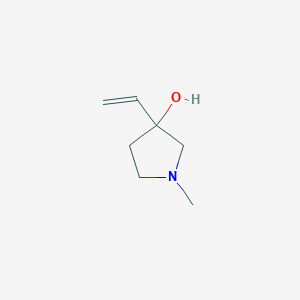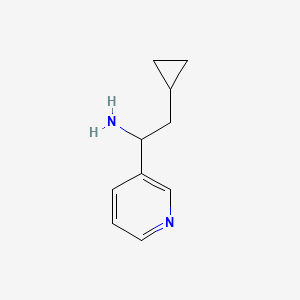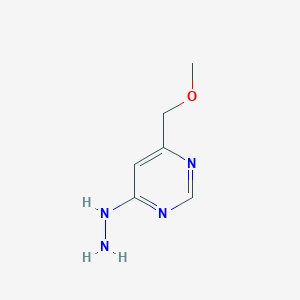![molecular formula C9H11N3 B13495584 N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13495584.png)
N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-amino-2-bromopyridine with suitable reagents can yield the desired pyrrolo[2,3-b]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and cost-effective reagents. The reaction conditions are often optimized to ensure the highest possible yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of receptor tyrosine kinases, which are involved in various cellular processes.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit specific signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine involves the inhibition of receptor tyrosine kinases. These enzymes play a crucial role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, the compound can disrupt abnormal signaling pathways often associated with cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Shares the same core structure but lacks the N-methyl group.
N-methyl-1-(pyridin-2-yl)methanamine: Similar structure but with a different pyridine substitution pattern.
Uniqueness
N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit receptor tyrosine kinases makes it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H11N3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-10-5-7-6-12-9-8(7)3-2-4-11-9/h2-4,6,10H,5H2,1H3,(H,11,12) |
InChI-Schlüssel |
YUIAYADFXZIUAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CNC2=C1C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1',4'-Dimethyldispiro[oxane-4,2'-[3,6,7]trioxabicyclo[2.2.1]heptane-5',4''-oxane]](/img/structure/B13495505.png)

![3-[(Fluorosulfonyl)methyl]benzoic acid](/img/structure/B13495526.png)


![6-Methylspiro[3.3]heptan-1-one](/img/structure/B13495540.png)
![Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13495548.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-{[(4-methylphenyl)(thiophen-2-yl)methyl]amino}ethan-1-one](/img/structure/B13495554.png)
![2-Azaspiro[3.3]heptan-6-amine, bis(trifluoroacetic acid)](/img/structure/B13495562.png)


![N-[(2-methylmorpholin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13495579.png)
![tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride](/img/structure/B13495587.png)
